molecular formula C32H35N5O4S B2575131 4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393875-02-0

4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Katalognummer: B2575131
CAS-Nummer: 393875-02-0
Molekulargewicht: 585.72
InChI-Schlüssel: JLPOPWUJTVDRKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates several privileged pharmacophores, including a 1,2,4-triazole core, a dihydroquinoline moiety, and a benzamide group, which are commonly associated with diverse biological activities. The 1,2,4-triazole scaffold is widely recognized for its broad spectrum of pharmacological properties , and its incorporation often aims at developing novel enzyme inhibitors or receptor modulators. While the specific biological target and full pharmacological profile of this compound may be the subject of ongoing, proprietary investigation, its molecular design suggests potential as a key intermediate or lead compound in drug discovery programs, particularly in areas such as oncology or central nervous system (CNS) disorders. Researchers can utilize this high-purity compound for target identification, mechanism of action (MoA) studies, structure-activity relationship (SAR) exploration around the triazole and dihydroquinoline motifs , and in vitro assay development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O4S/c1-3-4-20-41-25-17-15-24(16-18-25)31(39)33-21-29-34-35-32(37(29)27-13-7-8-14-28(27)40-2)42-22-30(38)36-19-9-11-23-10-5-6-12-26(23)36/h5-8,10,12-18H,3-4,9,11,19-22H2,1-2H3,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPOPWUJTVDRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-butoxy-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3S2C_{24}H_{26}N_{4}O_{3}S_{2}, with a molecular weight of approximately 482.62 g/mol. Its structure features a thiadiazole ring , a quinoline derivative , and a benzamide group , which are known for their diverse biological activities.

Biological Activities

Research indicates that compounds containing thiadiazole rings exhibit various biological properties, including:

  • Anticancer Activity : Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Many benzamide derivatives possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis, inhibition of cell proliferation
Anti-inflammatoryInhibition of COX enzymes and cytokine production
AntimicrobialDisruption of bacterial cell wall synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and various kinases involved in cancer metabolism.
  • Molecular Docking Studies : Computational studies suggest significant binding affinities to target proteins involved in oncogenic pathways.
  • In Vitro Assays : Experimental data indicate that the compound can effectively reduce the viability of cancer cells in vitro.

Case Study 1: Anticancer Efficacy

In a study examining the effects of similar thiadiazole-based compounds on cancer cell lines (e.g., HepG2), it was found that these compounds could significantly reduce cell viability through apoptosis pathways. The study highlighted the importance of structural features in enhancing anticancer activity.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of benzamide derivatives showed that compounds similar to this compound could effectively inhibit the production of pro-inflammatory cytokines in vitro.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide-triazole derivatives reported in the literature. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
4-butoxy-N-...benzamide (Target) 1,2,4-Triazole + Benzamide 4-(2-Methoxyphenyl), 5-(dihydroquinolinyl-thioethyl), 4-butoxy ~600 (estimated) N/A (hypothetical: improved lipophilicity)
9g (4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide) 1,2,4-Triazole + Benzamide 4-Phenyl, 5-(aminothiazole-methyl), 3-methylphenyl 512 Tyrosinase inhibition (IC~50~ = 0.89 µM)
8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) 1,3,4-Thiadiazole + Benzamide Pyridinyl, acetyl, phenyl 414 Anticandidal activity (MIC = 16 µg/mL)
6l (4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole) 1,2,4-Triazole 4-Methoxyphenyl, thiophene, trifluoromethyl-furanylthio 454 Leukotriene biosynthesis inhibition
8 (N-cyclopropyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 1,2,4-Triazole + Benzothiazole Benzo[d]thiazol-2-one, 3-phenylpropyl, cyclopropyl 534 N/A (synthetic focus)

Key Observations:

Structural Variations: Triazole vs. Thiadiazole: The target compound’s 1,2,4-triazole core (vs. 1,3,4-thiadiazole in 8a) may enhance π-π stacking interactions in enzyme binding . Thioether vs. Thione: Unlike tautomeric thione-containing compounds (e.g., 7–9 in ), the target’s stable thioether linkage avoids tautomerism-related instability .

Synthetic Approaches: Microwave-assisted synthesis () improves efficiency for triazole derivatives compared to conventional reflux methods used for thiadiazoles () . The target’s dihydroquinoline moiety likely requires multistep synthesis, similar to benzo[d]thiazole derivatives in .

Biological Implications: Tyrosinase inhibition in analogs (9g–j) correlates with electron-rich aromatic systems, suggesting the target’s 2-methoxyphenyl and dihydroquinoline groups may enhance activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.